molecular formula C7H6FNO B2403574 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine CAS No. 1356542-41-0

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B2403574
CAS No.: 1356542-41-0
M. Wt: 139.129
InChI Key: OMJWYWHQUXAICD-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is a chemical compound with a molecular weight of 139.13 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H6FNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 .


Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 208.5±40.0 °C and a predicted density of 1.300±0.06 g/cm3 . Its pKa is predicted to be 1.27±0.20 .

Scientific Research Applications

Synthesis of Fluorinated Pyridine Derivatives

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is used in the synthesis of various fluorinated pyridine derivatives, which have potential applications in different fields of chemistry. One study describes the synthesis of 6,6-Difluorocyclopropa[b]furo[2,3-c]pyrrole and 7-Fluorofuro[3,2-c]pyridine Derivatives through 1,5-electrocyclization of intermediate azomethine ylides (Voznyi, Novikov, & Khlebnikov, 2005).

Modular Synthesis of Polysubstituted and Fused Pyridines

A study introduced a 2-fluoro-1,3-dicarbonyl-initiated one-pot reaction sequence for regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This synthesis is significant for its efficiency and use of readily available materials (Song, Huang, Yi, & Zhang, 2016).

Synthesis of Fluorinated Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Nucleosides

Another research focused on synthesizing fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, starting from specific amino-pyrazole derivatives. These compounds are considered mimetics of transition states involved in certain enzymatic activities (Iaroshenko et al., 2009).

Synthesis of Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines via Microwave Activation

Research has also been conducted on the synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines using microwave-activated inverse electron demand Diels–Alder reactions. This method allows for efficient and diverse synthesis of these compounds (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007).

Application in Synthesis of Anti-Lung Cancer Compounds

A study reported the synthesis of novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity. This indicates potential applications of fluorinated pyridines in medicinal chemistry and drug development (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is the Interleukin-1 receptor-associated kinase 4 (IRAK4) . IRAK4 is a key regulator that controls downstream NF-κB and MAPK signals in the innate immune response . It has been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .

Mode of Action

It’s known that the compound is part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . This suggests that the compound may interact with its targets by binding to them and modulating their activity.

Biochemical Pathways

The biochemical pathways affected by this compound involve the NF-κB and MAPK signals in the innate immune response . These pathways play crucial roles in the regulation of immune responses, inflammation, and cell survival. The modulation of these pathways by the compound can lead to downstream effects that influence the body’s immune response and inflammation levels.

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density can be found in the chemicalbook . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as an IRAK4 inhibitor . By inhibiting IRAK4, the compound can modulate the NF-κB and MAPK signaling pathways, potentially leading to reduced inflammation and immune response.

Properties

IUPAC Name

5-fluoro-2,3-dihydrofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJWYWHQUXAICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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